Diphacinon

Übersicht

Beschreibung

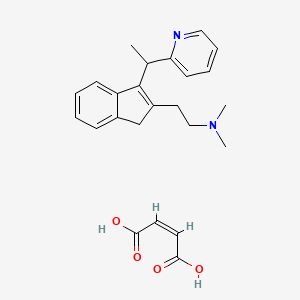

Diphenadion ist eine chemische Verbindung, die für ihre gerinnungshemmende Wirkung bekannt ist. Sie wird hauptsächlich als Rodentizid zur Kontrolle von Populationen von Ratten, Mäusen, Wühlmäusen und Erdhörnchen eingesetzt . Diphenadion wirkt als Vitamin-K-Antagonist, der den Blutgerinnungsprozess bei Säugetieren stört .

Wissenschaftliche Forschungsanwendungen

Diphenadione has several scientific research applications:

Chemistry: Used as a model compound to study the effects of vitamin K antagonists.

Biology: Investigated for its impact on blood clotting mechanisms in mammals.

Medicine: Explored for potential therapeutic applications in conditions requiring anticoagulation.

Industry: Utilized in the development of rodenticides and pest control products.

Wirkmechanismus

Target of Action

Diphacinone, also known as Diphenadione, is an anticoagulant rodenticide . Its primary target is the Vitamin K cycle in the liver . This cycle is crucial for the synthesis of clotting factors such as prothrombin . By targeting this cycle, Diphacinone disrupts the normal blood clotting process .

Mode of Action

Diphacinone acts as a Vitamin K antagonist . It inhibits the activity of Vitamin K epoxide reductase, an enzyme that plays a key role in the Vitamin K cycle . This inhibition prevents the formation of clotting factors (II, VII, IX, and X) in the liver . As a result, the blood’s ability to clot is impaired, leading to coagulopathy, widespread internal bleeding, and eventually death .

Biochemical Pathways

The primary biochemical pathway affected by Diphacinone is the Vitamin K cycle . This cycle is responsible for the production of clotting factors that are essential for normal blood coagulation. When Diphacinone inhibits the Vitamin K cycle, it disrupts the production of these clotting factors, leading to a state of anticoagulation .

Pharmacokinetics

Diphacinone exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability. After oral ingestion, Diphacinone is widely distributed in body tissues and fluids, especially in the liver, urine, and plasma . It has a low aqueous solubility and a low volatility .

Result of Action

The molecular and cellular effects of Diphacinone’s action primarily involve disruption of the blood clotting process. By inhibiting the Vitamin K cycle and preventing the formation of clotting factors, Diphacinone causes coagulopathy, a condition where the blood’s ability to clot is impaired . This leads to widespread internal bleeding, which can ultimately result in death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diphacinone. For instance, the application strategy of Diphacinone can influence exposure risk . The persistence of Diphacinone in the environment can also vary depending on local conditions . It may persist in water systems, potentially affecting aquatic organisms .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Diphacinone interacts with several biomolecules, primarily enzymes involved in the blood clotting process . It acts as a vitamin K antagonist, inhibiting the synthesis of blood clotting factors . This inhibition prevents the regeneration of vitamin K, leading to an inability to produce functional clotting factors and causing rodents to bleed to death .

Cellular Effects

Diphacinone has significant effects on various types of cells and cellular processes. It can block the vitamin K cycle, inhibit the activity of vitamin K epoxide reductase, and inhibit the formation of clotting factors (II, VII, IX, and X) in the liver, ultimately resulting in coagulopathy, widespread internal bleeding, and even death .

Molecular Mechanism

The molecular mechanism of action of Diphacinone involves its role as a vitamin K antagonist . It inhibits the synthesis of blood clotting factors by preventing the regeneration of vitamin K . This leads to an inability to produce functional clotting factors, causing widespread internal bleeding and potentially death .

Temporal Effects in Laboratory Settings

In a 14-day acute toxicity trial, a single oral sublethal dose of Diphacinone prolonged clotting time at 48 hours post-dose compared to controls . At higher dosages, clotting time was prolonged at both 24 and 48 hours post-dose .

Dosage Effects in Animal Models

In animal models, the effects of Diphacinone vary with different dosages . For instance, in horses, an approximate minimum toxic dosage (MTD) of oral Diphacinone was found to be 0.2 mg/kg . At this dosage, the horse experienced an extended prothrombin time and activated partial thromboplastin time, indicating a delay in blood clotting .

Metabolic Pathways

The metabolism and distribution of Diphacinone are markedly different in various species . In rats and pigs, hepatic elimination of anticoagulants occurs in a biphasic manner . Most of the ingested Diphacinone is not extensively metabolized and could accumulate for months in tissues such as the liver and muscle .

Transport and Distribution

After a drug enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes . Diphacinone, after an oral dose, can be widely distributed in body tissues and body fluid, especially in the liver, urine, and plasma .

Subcellular Localization

Given its role as a vitamin K antagonist and its impact on the synthesis of blood clotting factors, it is likely that Diphacinone interacts with components of the coagulation cascade, which are primarily located in the liver

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diphenadion kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1,3-Indandion mit Diphenylacetylchlorid unter bestimmten Bedingungen umfasst . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Aluminiumchlorid, um die Acylierungsreaktion zu ermöglichen .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Diphenadion großtechnische chemische Reaktoren, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken kombiniert werden. Das Produkt wird dann durch Kristallisation oder Destillation gereinigt, um die gewünschte Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Diphenadion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diphenadion kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Es kann reduziert werden, um Hydrochinonderivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Katalysatoren wie Eisen(III)-chlorid werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Halogenierte Diphenadionderivate.

Wissenschaftliche Forschungsanwendungen

Diphenadion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Wirkungen von Vitamin-K-Antagonisten zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Blutgerinnungsmechanismen bei Säugetieren.

Medizin: Wird auf potenzielle therapeutische Anwendungen bei Erkrankungen untersucht, die eine Antikoagulation erfordern.

Industrie: Wird bei der Entwicklung von Rodentiziden und Schädlingsbekämpfungsprodukten eingesetzt.

Wirkmechanismus

Diphenadion übt seine Wirkung aus, indem es das Enzym Vitamin-K-Epoxid-Reduktase hemmt, das für die Aktivierung der Gerinnungsfaktoren II, VII, IX und X unerlässlich ist . Diese Hemmung verhindert die Carboxylierung dieser Gerinnungsfaktoren, was zu einer beeinträchtigten Blutgerinnung und letztendlich zu einer Antikoagulation führt .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenadione undergoes various chemical reactions, including:

Oxidation: Diphenadione can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated diphenadione derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Warfarin: Ein weiterer Vitamin-K-Antagonist mit einer kürzeren Halbwertszeit im Vergleich zu Diphenadion.

Brodifacoum: Ein Antikoagulans-Rodentizid der zweiten Generation mit einer längeren Halbwertszeit und einer höheren Wirksamkeit.

Chlorophacinon: Ähnlich wie Diphenadion, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von Diphenadion

Diphenadion ist einzigartig aufgrund seiner längeren Halbwertszeit im Vergleich zu Antikoagulanzien der ersten Generation wie Warfarin, was es effektiver für eine langfristige Rodentidkontrolle macht . Zusätzlich unterscheidet sich seine Fähigkeit, sich in der Leber anzureichern, von anderen ähnlichen Verbindungen .

Eigenschaften

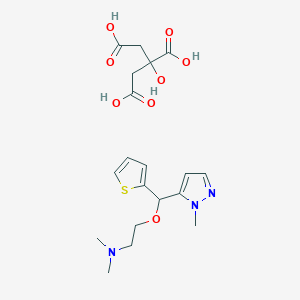

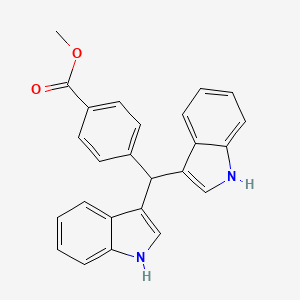

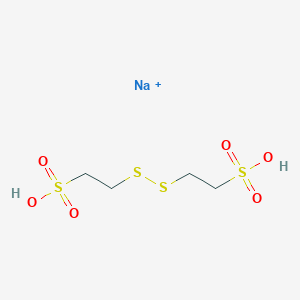

IUPAC Name |

2-(2,2-diphenylacetyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLAHSAISAEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O3 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82271-36-1 (cpd with unspecified hydrochloride-salt) | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032378 | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density: 1.87 g/mL, 1.3 g/cm³ | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Diphenadione delayed inhibition of prothrombin synthesis, correlated with delayed inhibition of vit K1 2,3-epoxide in vivo. Results provide evidence for proposed mechanism of action by preventing regeneration of vit K1 from its metabolite vit K1 2,3-epoxide., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Crystalline powder, White powder at room temperature | |

CAS No. |

82-66-6 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphacinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CA01C6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.